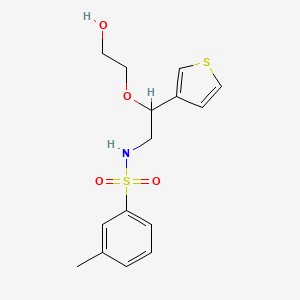

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene

Vue d'ensemble

Description

1-Bromo-4-chloro-3-fluorobenzene is a polyhalo substituted benzene . It has an empirical formula of C6H3BrClF and a molecular weight of 209.44 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Synthesis Analysis

This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . The preparation of the catalyst begins with the synthesis of the Grignard reagent of 1-bromo-2-chloro-4-fluorobenzene yielding a magnesium bromide analogue .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-3-fluorobenzene can be represented by the SMILES string Fc1cc(Br)ccc1Cl . The InChI key for this compound is AGYWDGVTLKNTBS-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, 1-Bromo-4-chloro-3-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-3-fluorobenzene is a solid compound . It has a molecular weight of 209.44 and a refractive index of 1.5520-1.5560 at 20°C .Applications De Recherche Scientifique

Synthesis of Benzonorbornadiene Derivatives

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene can be used in the preparation of benzonorbornadiene derivatives . Benzonorbornadiene derivatives are important in the field of organic chemistry as they can be used as building blocks in the synthesis of complex organic molecules.

Synthesis of IKK2 Inhibitors

This compound can also be used as a starting material in the multi-step synthesis of AZD3264 , an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor. IKK2 inhibitors are significant in medical research as they have potential therapeutic applications in treating inflammatory diseases and cancer.

Fluorinated Building Blocks

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene is part of Sigma-Aldrich’s collection of unique chemicals known as "Fluorinated Building Blocks" . These are used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Research in Early Discovery

Sigma-Aldrich provides this product to early discovery researchers . Early discovery research involves the initial stages of research where new compounds are being investigated for their potential applications.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Irrit. 2 . It has hazard statements H302 - H315 - H410 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

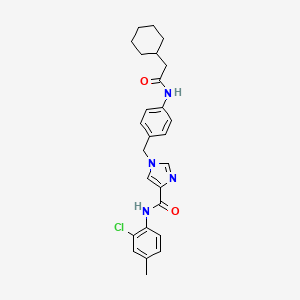

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPDHYVYQDLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CF)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)

![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)

![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)